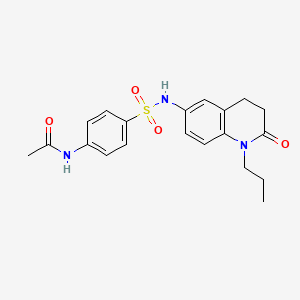

N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-12-23-19-10-7-17(13-15(19)4-11-20(23)25)22-28(26,27)18-8-5-16(6-9-18)21-14(2)24/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWSYBYBVWFRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the sulfonamide derivative using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the N-Phenylacetamide Sulfonamide Class

Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibits analgesic activity comparable to paracetamol.

Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) and Compound 37 (N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide) demonstrate anti-hypernociceptive effects in inflammatory pain models. The target compound lacks the diethyl or piperazine substituents, which may reduce off-target receptor interactions but also diminish solubility .

Sulfonamide Derivatives with Varied Aromatic Systems

- 4o (N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide): The tetrahydronaphthalenyl group in 4o introduces a fused bicyclic system, increasing steric bulk compared to the tetrahydroquinoline in the target compound. This could alter binding affinity to sodium channels or cyclooxygenase isoforms .

- 4p/4q (Naphthalenyl-sulfamoyl derivatives): These compounds highlight how naphthalene’s planar structure enhances π-π stacking but reduces conformational flexibility relative to the partially saturated tetrahydroquinoline in the target compound .

Triazine-Linked Acetamides Targeting Sodium Channels

Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) and related triazine derivatives (Compounds F, G) inhibit tetrodotoxin-sensitive sodium channels. While structurally distinct from the target compound, their acetamide groups suggest shared pharmacophore elements for nociceptor modulation. However, the target compound’s sulfamoyl linker may confer different pharmacokinetic profiles .

Butyramide Analog

This modification could enhance membrane permeability but may also elevate hepatotoxicity risks .

Chloro-Substituted Quinolinone Derivatives

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide incorporates a chloro substituent and a thioether linkage. The electron-withdrawing chlorine enhances electrophilic reactivity, which might improve target binding but reduce stability compared to the target compound’s unsubstituted tetrahydroquinoline .

Comparative Data Table

Research Findings and Implications

- Pharmacokinetics: The target compound’s tetrahydroquinoline core may improve CNS penetration over naphthalene-based analogues (e.g., 4p/4q) but could face faster metabolic clearance than butyramide derivatives .

- Synthetic Accessibility : Copper-catalyzed methods used for analogues (e.g., 4o–4z) could be adapted for scalable synthesis of the target compound .

Biological Activity

N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a tetrahydroquinoline core, which is known for various pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C20H23N3O3S

- Molecular Weight : 373.48 g/mol

- Structure : The compound consists of a sulfamoyl group attached to a phenyl ring and an acetamide functional group.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit type 2C phosphatases (PP2C), which play a crucial role in various signaling pathways, particularly in the context of abscisic acid (ABA) signaling in plants and potentially in human cells as well.

- Cell Membrane Disruption : Studies indicate that the compound can disrupt bacterial cell membranes, leading to cell lysis. This was demonstrated through scanning electron microscopy (SEM), which revealed significant morphological changes in treated bacterial cells .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds derived from the tetrahydroquinoline structure:

| Compound | Target Pathogen | EC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-(4-fluoro-phenyl)thiazol-2-yl)acetamide | Xanthomonas oryzae | 156.7 | Cell membrane rupture |

| N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Staphylococcus aureus | 120.5 | Inhibition of cell wall synthesis |

| N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | Escherichia coli | 200.0 | Enzyme inhibition |

These findings suggest that this compound may exhibit similar or enhanced antimicrobial activities compared to its derivatives.

Case Studies

- Study on Antibacterial Efficacy : A recent study explored the antibacterial efficacy of several tetrahydroquinoline derivatives against common bacterial strains. The results indicated that compounds with a sulfamoyl group showed superior activity against Gram-positive bacteria compared to their counterparts lacking this functional group .

- Nematicidal Activity : Research has also highlighted the nematicidal properties of related compounds against Meloidogyne incognita. The compound demonstrated significant mortality rates at varying concentrations, suggesting its potential use in agricultural applications .

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity:

- Tetrahydroquinoline Core : This moiety is essential for the interaction with biological targets and contributes to the overall stability and solubility of the compound.

- Sulfamoyl Group : Enhances antimicrobial properties by facilitating interactions with bacterial enzymes involved in cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide?

- Methodological Answer :

- Reagent Selection : Use acetyl chloride for acetylation and Na₂CO₃ as a base to neutralize acidic byproducts, ensuring optimal reaction conditions (e.g., CH₂Cl₂ solvent, room temperature) .

- Stepwise Assembly : Prioritize sulfamoyl and tetrahydroquinoline moieties early in the synthesis to avoid steric hindrance. For example, coupling 2-oxo-1-propyltetrahydroquinoline-6-amine with 4-(sulfamoyl)phenyl intermediates before acetamide functionalization .

- Purification : Employ silica gel chromatography (gradient: 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate pure product .

Q. How should researchers approach the initial characterization of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm hydrogen and carbon environments (e.g., δ 7.69 ppm for aromatic protons, δ 168.6 ppm for carbonyl groups) .

- Mass Spectrometry : Employ ESI/APCI(+) to detect molecular ion peaks (e.g., m/z 347 [M+H]⁺) and confirm molecular weight .

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity before biological testing .

Advanced Research Questions

Q. What computational tools can predict the compound’s reactivity and guide synthetic optimization?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., for sulfamoyl coupling efficiency) .

- Reaction Path Search : Apply algorithms like GRRM to identify low-energy pathways and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on existing tetrahydroquinoline derivatives to predict regioselectivity in acetylation steps .

Q. How can structure-activity relationship (SAR) studies be structured to enhance bioactivity?

- Methodological Answer :

- Functional Group Variation : Systematically modify substituents (e.g., propyl chain length, sulfamoyl groups) and assess impacts on target binding (e.g., kinase inhibition) .

- Bioassay Design : Test derivatives in cell-based assays (e.g., cytotoxicity in MCF-7 cells) and compare IC₅₀ values (Table 1) .

Table 1 : Example SAR Data for Analogous Compounds

| Substituent | IC₅₀ (μM) | Target Protein |

|---|---|---|

| Propyl (Parent) | 12.3 | EGFR |

| Ethyl | 18.7 | EGFR |

| 4-Fluoro-sulfamoyl | 8.9 | VEGFR-2 |

Q. What strategies resolve contradictory bioactivity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Solubility Correction : Normalize activity data against solubility limits (measured via nephelometry) to account for aggregation artifacts .

- Molecular Dynamics : Simulate binding modes to explain potency variations (e.g., hydrophobic pocket interactions in EGFR vs. VEGFR-2) .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in synthetic yields reported for similar acetamide derivatives?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to test variables (e.g., stoichiometry, solvent polarity) and identify critical factors .

- Byproduct Profiling : Analyze reaction mixtures via LC-MS to detect intermediates (e.g., acetylated side products) that reduce yield .

- Scale-Up Adjustments : Optimize stirring rate and temperature gradients for reproducibility at larger scales (>10 mmol) .

Q. What mechanistic insights can explain variable enzymatic inhibition data?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive) .

- Metabolite Screening : Use hepatic microsomes to identify metabolic stability issues (e.g., CYP450-mediated degradation) .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to map binding interactions (e.g., hydrogen bonds with quinoline carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.